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Compound of Interest

Compound Name: Heptanol, (dimethylamino)-

Cat. No.: B15166002 Get Quote

Disclaimer: The following information is intended for research purposes only. The primary

compound identified with a (dimethylamino)heptanol core structure, 6-(dimethylamino)-4,4-

diphenylheptan-3-ol (also known as Dimepheptanol), is a DEA Schedule I controlled

substance.[1] Substances in this schedule have no currently accepted medical use in the

United States, a lack of accepted safety for use under medical supervision, and a high potential

for abuse.[1] All handling and research involving such compounds must be conducted in strict

accordance with all applicable federal and local regulations and require appropriate licensing.

Introduction to (Dimethylamino)heptanol Derivatives
Derivatives of (dimethylamino)heptanol represent a class of synthetic compounds with potential

pharmacological activity. The most prominent example, 6-(dimethylamino)-4,4-diphenylheptan-

3-ol (Dimepheptanol), is classified as an opioid analgesic.[1] Compounds in this class are

known to act on opioid receptors.[1] While Dimepheptanol itself has been investigated for the

treatment of opioid dependence, its use is restricted due to its abuse potential.[1]

These application notes provide a generalized framework for the pharmacological investigation

of novel (dimethylamino)heptanol derivatives, using the known properties of opioid analgesics

as a reference point.
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The primary area of investigation for (dimethylamino)heptanol derivatives is in the field of

analgesia. Given the opioid-like activity of Dimepheptanol, novel analogs would be rationally

designed and screened for their potential to manage moderate to severe pain. A key research

goal would be to identify derivatives with an improved therapeutic index, such as reduced

respiratory depression, tolerance, or abuse liability compared to existing opioids.

Quantitative Data Summary
Due to the limited publicly available data for specific (dimethylamino)heptanol derivatives, the

following table is a template for summarizing key quantitative parameters that should be

determined during the preclinical evaluation of a new chemical entity (NCE) in this class.
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Parameter Description Example Data (Hypothetical)

Receptor Binding Affinity (Ki)

Concentration of the

compound required to occupy

50% of the target receptors

(e.g., mu, delta, kappa opioid

receptors).

Mu-opioid receptor (MOR): 5.2

nMDelta-opioid receptor

(DOR): 89.7 nMKappa-opioid

receptor (KOR): 154.3 nM

In Vitro Efficacy (EC50)

Concentration of the

compound that produces 50%

of the maximal response in a

functional assay (e.g., GTPγS

binding or cAMP inhibition).

GTPγS binding (MOR): 15.8

nM

In Vivo Efficacy (ED50)

Dose of the compound that

produces a therapeutic effect

in 50% of the test subjects

(e.g., tail-flick or hot-plate test

in rodents).

Hot-Plate Test (mice): 2.5

mg/kg

Median Lethal Dose (LD50)

Dose of the compound that is

lethal to 50% of the test

subjects.

Intraperitoneal (mice): 50

mg/kg

Therapeutic Index (TI)

Ratio of the LD50 to the ED50.

A higher TI indicates a greater

margin of safety.

20

Plasma Half-life (t1/2)

The time required for the

concentration of the compound

in the plasma to be reduced by

half.

3.7 hours

Key Experimental Protocols
The following are generalized protocols that would be essential for characterizing the

pharmacological profile of a novel (dimethylamino)heptanol derivative.
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Protocol 4.1: Radioligand Binding Assay for Opioid
Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for mu, delta, and kappa

opioid receptors.

Materials:

Cell membranes expressing the human opioid receptor of interest (MOR, DOR, or KOR).

Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69593 for KOR).

Test compound at various concentrations.

Nonspecific binding control (e.g., Naloxone).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters and a cell harvester.

Scintillation counter and scintillation fluid.

Methodology:

Prepare serial dilutions of the test compound.

In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration

near its Kd, and either the test compound, buffer (for total binding), or a saturating

concentration of a non-radiolabeled antagonist (for nonspecific binding).

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 60-90 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and quantify the bound

radioactivity using a scintillation counter.

Calculate the specific binding at each concentration of the test compound.

Determine the IC50 value (concentration of the test compound that inhibits 50% of the

specific radioligand binding) by nonlinear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4.2: In Vivo Analgesic Efficacy - Hot-Plate Test
Objective: To assess the antinociceptive properties of a test compound in a model of thermal

pain.

Materials:

Male or female rodents (e.g., C57BL/6 mice).

Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

Test compound formulated in a suitable vehicle (e.g., saline, DMSO).

Positive control (e.g., Morphine).

Vehicle control.

Methodology:

Acclimatize the animals to the testing room and handling procedures.

Determine the baseline latency for each animal by placing it on the hot plate and measuring

the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time

(e.g., 30-45 seconds) should be established to prevent tissue damage.

Administer the test compound, positive control, or vehicle control via the desired route (e.g.,

intraperitoneal, subcutaneous).
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At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the

animal back on the hot plate and measure the response latency.

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the

formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x

100.

Determine the ED50 value by constructing a dose-response curve from the peak %MPE

values at different doses of the test compound.

Signaling Pathways and Workflows
Signaling Pathway
The primary mechanism of action for opioid analgesics involves the activation of G-protein

coupled receptors (GPCRs). The following diagram illustrates a simplified signaling pathway for

a mu-opioid receptor agonist.
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Caption: Simplified Mu-Opioid Receptor Signaling Pathway.
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Experimental Workflow
The following diagram outlines a typical preclinical workflow for the evaluation of a novel

analgesic compound.
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Caption: Preclinical Workflow for Novel Analgesic Drug Discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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